1-[3-[3-(Trifluoromethyl)phenoxy]propoxy]pyrrolidine-2,5-dione
Overview
Description
1-[3-[3-(Trifluoromethyl)phenoxy]propoxy]pyrrolidine-2,5-dione is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety, which is further linked to a pyrrolidinedione structure
Preparation Methods
The synthesis of 1-[3-[3-(Trifluoromethyl)phenoxy]propoxy]pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethyl)phenol and 3-chloropropanol.
Formation of Intermediate: 3-(trifluoromethyl)phenol is reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-[3-(trifluoromethyl)phenoxy]propanol.
Cyclization: The intermediate 3-[3-(trifluoromethyl)phenoxy]propanol is then subjected to cyclization with maleic anhydride under reflux conditions to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[3-[3-(Trifluoromethyl)phenoxy]propoxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-[3-(Trifluoromethyl)phenoxy]propoxy]pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[3-[3-(Trifluoromethyl)phenoxy]propoxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The phenoxy and pyrrolidinedione moieties contribute to the compound’s binding affinity and specificity for its targets, leading to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
1-[3-[3-(Trifluoromethyl)phenoxy]propoxy]pyrrolidine-2,5-dione can be compared with similar compounds, such as:
1-{2-hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl}-2,5-pyrrolidinedione: This compound has a hydroxyl group instead of a propoxy group, which affects its solubility and reactivity.
3-[3-(trifluoromethyl)phenoxy]-1,2-propanediol: This compound lacks the pyrrolidinedione moiety, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[3-[3-(trifluoromethyl)phenoxy]propoxy]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4/c15-14(16,17)10-3-1-4-11(9-10)21-7-2-8-22-18-12(19)5-6-13(18)20/h1,3-4,9H,2,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIRFGQRTZIWPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCCCOC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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